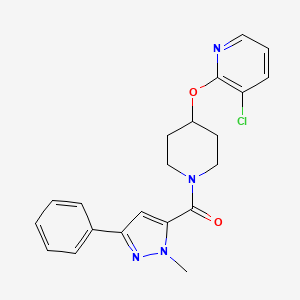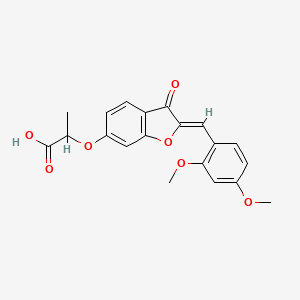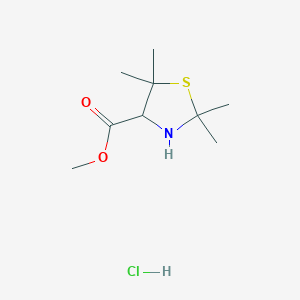
(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a complex organic compound featuring a variety of heterocyclic rings, including pyridine, piperidine, and pyrazole, which impart unique chemical properties and reactivity patterns. This compound is of significant interest in various fields such as medicinal chemistry, pharmaceutical research, and industrial applications due to its unique structural configuration and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone typically involves multiple reaction steps. A common synthetic route includes:
Pyridine Derivative Formation: : Starting with 3-chloropyridine as the core compound.
Etherification Reaction: : Conducted using an appropriate base (like sodium hydride) and piperidine, leading to the formation of a piperidin-1-yl group.
Coupling with Pyrazole Derivative: : Via nucleophilic substitution or palladium-catalyzed cross-coupling reactions with (1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone.
Industrial Production Methods: Large-scale production of this compound typically follows optimized procedures to enhance yield and purity. Key steps include:
Continuous Flow Chemistry: : Utilizes high-throughput reactors to increase efficiency.
Automated Synthesis: : Advanced robotic systems control reaction parameters, ensuring precision.
Purification: : Often involves high-performance liquid chromatography (HPLC) and recrystallization to achieve the desired product quality.
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: : Reduction of the nitro group present in the pyridine ring can be achieved using hydrogenation.
Substitution: : The chloro group in the pyridine ring is susceptible to nucleophilic aromatic substitution.
Common Reagents and Conditions Used
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Sodium methoxide, sodium ethoxide in suitable solvents.
Major Products Formed
Oxidation: : Produces N-oxide derivatives.
Reduction: : Leads to the formation of amine derivatives.
Substitution: : Results in the replacement of the chloro group with other nucleophiles.
In Chemistry
Catalysis: : Utilized as a ligand in various catalytic reactions.
Synthetic Intermediate: : Important in the synthesis of more complex molecules.
In Biology and Medicine
Pharmacology: : Investigated for its potential as a therapeutic agent due to its biological activity.
Drug Development: : Functions as a lead compound in the design of new pharmaceuticals.
In Industry
Material Science: : Used in the development of novel materials with specific properties.
Agrochemicals: : Explored for use in the synthesis of new agrochemical agents.
作用机制
The biological activity of (4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone involves interaction with specific molecular targets:
Enzyme Inhibition: : Binds to and inhibits certain enzymes, disrupting biological pathways.
Receptor Modulation: : Acts as an agonist or antagonist at various receptors.
Molecular Targets and Pathways Involved
Enzymes: : Inhibits enzymes like kinases or proteases involved in disease pathways.
Receptors: : Modulates receptor activity, affecting signal transduction pathways.
Unique Features
The combination of pyridine, piperidine, and pyrazole rings imparts unique steric and electronic properties.
Possesses enhanced stability and reactivity compared to simpler analogs.
Similar Compounds
(4-chlorophenyl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone: : Lacks the piperidine moiety.
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(pyridin-2-yl)methanone: : Simplified structure without the chlorine substituent and ether linkage.
This compound's multifaceted applications in scientific research and industry underline its significance in modern chemistry and pharmaceuticals.
属性
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c1-25-19(14-18(24-25)15-6-3-2-4-7-15)21(27)26-12-9-16(10-13-26)28-20-17(22)8-5-11-23-20/h2-8,11,14,16H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCIYHBCXUGKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B2501325.png)
![7-(tert-butyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2501326.png)




![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2501333.png)



![3-[4-amino-3-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2501339.png)
